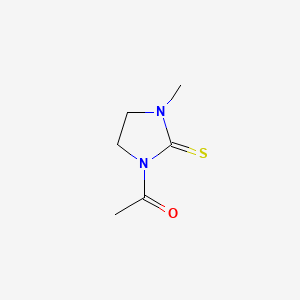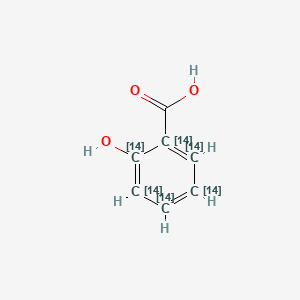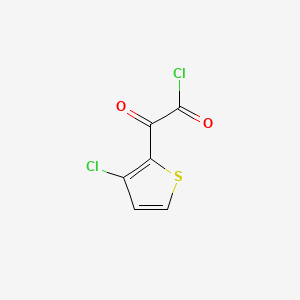
2-(3-Chlorothiophen-2-yl)-2-oxoacetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chlorothiophen-2-yl)-2-oxoacetyl chloride is an organic compound that belongs to the class of acyl chlorides It features a thiophene ring substituted with a chlorine atom at the 3-position and an oxoacetyl chloride group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorothiophen-2-yl)-2-oxoacetyl chloride typically involves the chlorination of thiophene derivatives followed by acylation. One common method includes the reaction of 3-chlorothiophene with oxalyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Chlorothiophen-2-yl)-2-oxoacetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Reagents like ammonia, primary or secondary amines, and alcohols are used under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Major Products:
Amides, esters, and thioesters: from substitution reactions.
Alcohols: from reduction reactions.
Sulfoxides and sulfones: from oxidation reactions.
Aplicaciones Científicas De Investigación
2-(3-Chlorothiophen-2-yl)-2-oxoacetyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2-(3-Chlorothiophen-2-yl)-2-oxoacetyl chloride involves its reactivity as an acylating agent. The compound can acylate nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic site being acylated.
Comparación Con Compuestos Similares
- 2-(3-Bromothiophen-2-yl)-2-oxoacetyl chloride
- 2-(3-Methylthiophen-2-yl)-2-oxoacetyl chloride
- 2-(3-Nitrothiophen-2-yl)-2-oxoacetyl chloride
Comparison:
- Reactivity: The presence of different substituents (e.g., chlorine, bromine, methyl, nitro) on the thiophene ring can significantly influence the reactivity and selectivity of the compound in chemical reactions.
- Applications: While all these compounds can serve as acylating agents, their specific applications may vary based on their reactivity and the nature of the substituent. For example, the nitro-substituted compound may have enhanced reactivity in electrophilic aromatic substitution reactions.
Propiedades
Fórmula molecular |
C6H2Cl2O2S |
|---|---|
Peso molecular |
209.05 g/mol |
Nombre IUPAC |
2-(3-chlorothiophen-2-yl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C6H2Cl2O2S/c7-3-1-2-11-5(3)4(9)6(8)10/h1-2H |
Clave InChI |
HDZVJMMHZGQBKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1Cl)C(=O)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B13805340.png)
![N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide](/img/structure/B13805347.png)

![(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester](/img/structure/B13805361.png)
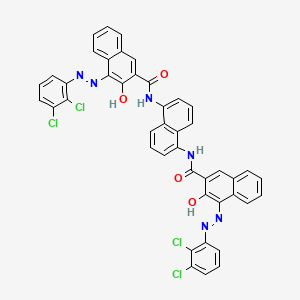
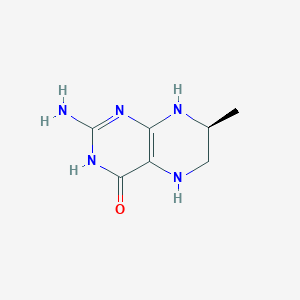

![Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI)](/img/structure/B13805399.png)

![3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione](/img/structure/B13805403.png)

